molecular formula C15H12O6 B1667642 Aspalatone CAS No. 147249-33-0

Aspalatone

Cat. No. B1667642
CAS RN: 147249-33-0
M. Wt: 288.25 g/mol
InChI Key: JVBIZYPCGNCWIT-UHFFFAOYSA-N
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Description

Aspalatone, also known as acetylsalicylic acid maltol ester, is recognized as an antithrombotic agent with antioxidative and antiplatelet potential . It has a molecular weight of 288.26 .


Synthesis Analysis

Aspalatone was synthesized by esterification of acetylsalicylic acid (ASA) and maltol, an antioxidant . This synthesis was studied for its effects on bleeding time prolongation, antiplatelet aggregation activity, and antithrombotic activity .

Scientific Research Applications

Neuroprotection and Oxidative Stress

Aspalatone’s antioxidant efficacy has been observed in neurotoxic and cardiotoxic models. Its ability to counteract oxidative stress makes it a potential candidate for neuroprotection .

Metabolic Disorders and Inflammation

Aspalatone’s ability to modulate inflammatory markers (such as Angiopoietin-2, Leptin, EGF, G-CSF, HB-EGF, and HGF) suggests potential applications in metabolic disorders and inflammation-related conditions.

Mechanism of Action

Target of Action

Aspalatone, also known as acetylsalicylic acid maltol ester, is recognized as an antithrombotic agent with antioxidative and antiplatelet potential . It primarily targets human aortic endothelial cells (HAECs) and has been shown to have a significant impact on their function .

Mode of Action

Aspalatone interacts with its targets, the HAECs, by inhibiting VEGF-induced cell migration, tube formation, and levels of lipid peroxidation-derived malondialdehyde (MDA) . It also inhibits VEGF-induced decrease in the expression of eNOS and increase in the expression of iNOS, ICAM-1, and VCAM-1 .

Biochemical Pathways

The primary biochemical pathway affected by Aspalatone is the VEGF-induced pathway in HAECs . The compound’s antioxidative and anti-inflammatory effects lead to a decrease in VEGF-induced cell migration, tube formation, and levels of MDA . It also prevents the VEGF-induced adhesion of monocytes to endothelial cells .

Pharmacokinetics

It is known that aspalatone is an orally active antiplatelet aggregant

Result of Action

The result of Aspalatone’s action is a decrease in VEGF-induced cell migration, tube formation, and levels of MDA in HAECs . It also prevents the VEGF-induced adhesion of monocytes to endothelial cells . Furthermore, Aspalatone prevents the VEGF-induced release of inflammatory markers such as Angiopoietin-2, Leptin, EGF, G-CSF, HB-EGF, and HGF in HAECs . This suggests that Aspalatone could be used to prevent endothelial dysfunction, an important process in the pathophysiology of cardiovascular diseases .

Action Environment

The environment in which Aspalatone acts can influence its efficacy and stability. For instance, the compound’s ability to penetrate the skin and its enzymatic degradation across rat skins have been studied . .

Future Directions

Aspalatone could be used to prevent endothelial dysfunction, an important process in the pathophysiology of cardiovascular diseases . Further investigations are warranted to understand the antioxidant and anti-inflammatory functions of Aspalatone .

properties

IUPAC Name

(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBIZYPCGNCWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163638
Record name Aspalatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspalatone

CAS RN

147249-33-0
Record name Aspalatone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspalatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPALATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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